3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid

Description

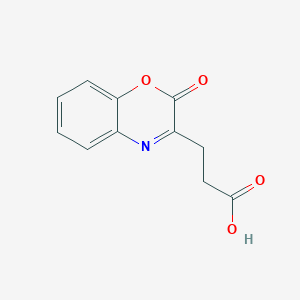

3-(2-Oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a heterocyclic compound featuring a benzoxazinone core fused with a propanoic acid moiety. Benzoxazinones are known for their diverse biological and chemical activities, including roles as enzyme inhibitors, antimicrobial agents, and corrosion inhibitors . The propanoic acid substituent enhances solubility in polar solvents and provides a reactive carboxylic acid group for further functionalization. This compound is primarily synthesized via catalytic methods, such as Zn(OTf)₂-mediated 1,6-conjugate additions, enabling the introduction of diaryl or other functional groups .

Properties

IUPAC Name |

3-(2-oxo-1,4-benzoxazin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-10(14)6-5-8-11(15)16-9-4-2-1-3-7(9)12-8/h1-4H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFJHLAHTBXAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)O2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350680 | |

| Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247571-62-6 | |

| Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid typically involves the reaction of 2-aminophenols with dimethyl-2-oxoglutarate under mild conditions . The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps such as recrystallization to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Research

3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is utilized as a biochemical reagent in proteomics research. Its ability to interact with proteins makes it useful for studying protein-ligand interactions, enzyme kinetics, and metabolic pathways. The compound serves as a tool for the identification of protein targets and understanding their functions within biological systems .

Pharmacological Studies

The compound has shown potential as a pharmacological agent. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its structure allows for modifications that could enhance its efficacy and bioavailability in therapeutic applications .

Environmental Applications

In environmental science, this compound is being studied for its role in plant defense mechanisms against pathogens. It can act as a signaling molecule that triggers defense responses in plants, contributing to their resilience against biotic stressors. Such insights are crucial for developing sustainable agricultural practices and enhancing crop protection strategies .

Case Study 1: Proteomics Applications

A study conducted by researchers at Santa Cruz Biotechnology demonstrated the utility of this compound in proteomic analyses. The compound was used to label specific proteins, allowing for detailed mapping of protein interactions within complex biological systems. This approach facilitated the identification of novel biomarkers for disease diagnosis .

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound. The findings suggested that it effectively scavenges free radicals, thus reducing oxidative stress in cellular models. This property is particularly relevant in developing therapeutic agents aimed at oxidative stress-related conditions such as Alzheimer's disease .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective barrier that prevents corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(2-Oxo-2H-1,4-Benzoxazin-3-yl)Propanoate

Structural Differences : The methyl ester derivative replaces the carboxylic acid group with a methyl ester, reducing polarity and enhancing lipid solubility.

Functional Comparison :

- Corrosion Inhibition: The ester derivative demonstrates significant corrosion inhibition efficiency (up to 95% at 10⁻³ M) for carbon steel in sulfuric acid, attributed to adsorption via the benzoxazinone ring and ester group .

- Reactivity : The ester group is less reactive toward nucleophiles compared to the free acid, making it more stable in acidic environments.

Chlorinated 3-Phenylpropanoic Acid Derivatives

Structural Differences: These compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) replace the benzoxazinone core with a chlorinated phenyl group. Functional Comparison:

- Antimicrobial Activity: Chlorinated phenylpropanoic acids exhibit selective antimicrobial effects (e.g., MIC of 8 µg/mL against Escherichia coli), driven by chlorine atoms enhancing lipophilicity and membrane disruption .

- Biosynthesis: Naturally produced by marine actinomycetes, unlike the synthetic benzoxazinone derivatives .

3-(2-Oxo-2H-Pyran-6-yl)Propanoic Acid

Structural Differences: Replaces the benzoxazinone with a pyran ring, altering electronic properties. Functional Comparison:

- Antimicrobial Activity : Exhibits moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL), suggesting heterocycle-dependent bioactivity .

- Synthesis: Derived from natural sources or simple cyclization reactions, contrasting with the catalytic methods for benzoxazinones .

3-(6-Chloro-2-Oxo-2H-1,4-Benzoxazin-3-yl)Propanoic Acid

Structural Differences: Chlorine substitution at the 6-position of the benzoxazinone core. Functional Comparison:

- Electronic Effects: The electron-withdrawing chlorine increases acidity of the propanoic acid group and enhances electrophilicity for nucleophilic reactions.

- Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to improved stability .

| Property | 3-(2-Oxo-Benzoxazin-3-yl)Propanoic Acid | 6-Chloro Derivative |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₄ | C₁₁H₈ClNO₄ |

| Molecular Weight (g/mol) | 219.19 | 253.64 |

Biological Activity

3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₉NO₄

- Molecular Weight : 219.19 g/mol

- CAS Number : 247571-62-6

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit varying degrees of antimicrobial activity. The biological activity of this compound has been assessed against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

| Candida albicans | 0.030 mg/mL |

The compound has shown selective antibacterial activity primarily against Gram-positive bacteria like Bacillus subtilis, while exhibiting antifungal properties against Candida albicans .

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazine derivatives on various cancer cell lines. The structure–activity relationship (SAR) analysis has been pivotal in understanding the mechanisms behind their anticancer properties.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HepG2 (Liver) | 10.0 |

| PC3 (Prostate) | 14.0 |

The data suggests that this compound exhibits significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .

The precise mechanism by which 3-(2-oxo-2H-1,4-benzoxazin-3-y)propanoic acid exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzoxazine derivatives including this compound. The results indicated that this compound displayed a notable inhibitory effect on both bacterial and fungal strains, supporting its use as a potential therapeutic agent .

- Cytotoxicity in Cancer Research : A recent study investigated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines. The findings demonstrated that compounds similar to 3-(2-oxo-2H-1,4-benzoxazin-3-y)propanoic acid showed promising results in reducing cell viability in breast and lung cancer models .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid, and how can diastereoselectivity be controlled?

- Methodological Answer : Acylation of benzoxazine derivatives with activated carbonyl reagents (e.g., 2-phenoxy carbonyl chlorides) under controlled pH (1–2) and temperature (4°C) can yield diastereomerically enriched products. Diastereoselectivity is influenced by steric and electronic factors in the benzoxazine core . Optimize reaction conditions using chiral catalysts or asymmetric environments to enhance selectivity.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Prioritize 1H/13C NMR to confirm the benzoxazine ring and propanoic acid substituents. IR spectroscopy identifies carbonyl stretching frequencies (C=O at ~1700 cm⁻¹ for the oxazinone ring and carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₁NO₄ requires exact mass 245.0688). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Q. How do solubility properties impact experimental design for in vitro assays?

- Methodological Answer : The compound’s poor aqueous solubility (common in benzoxazine derivatives) necessitates solvent optimization. Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in buffered systems. For kinetic studies, pre-saturate solutions and confirm stability via HPLC to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Conduct counter-screening in orthogonal assays (e.g., enzymatic vs. cell-based). Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Adjust buffer ionic strength or include stabilizing agents (e.g., BSA) to mimic physiological conditions .

Q. What strategies improve synthetic yield while minimizing by-products in scaled-up reactions?

- Methodological Answer : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize stoichiometry of the acylating agent (1.2–1.5 equivalents) and use scavengers (e.g., molecular sieves) to trap reactive intermediates. Monitor reaction progress via in-line FTIR to terminate at peak yield .

Q. How does the electronic structure of the benzoxazine ring influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing oxazinone ring activates the 3-position for nucleophilic attack. Substituents at the 2-oxo group modulate electron density: electron-deficient rings (e.g., with nitro groups) increase electrophilicity. Computational studies (DFT) predict regioselectivity, while Hammett plots correlate substituent effects with reaction rates .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

- Methodological Answer : Use CYP450 docking simulations (e.g., AutoDock Vina) to identify metabolic hotspots. Pair with in silico metabolite prediction (Meteor Nexus) to prioritize labile sites (e.g., ester hydrolysis). Validate predictions using microsomal stability assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

- Example : Conflicting solubility reports may stem from polymorphic forms or hydration states. Characterize batches via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) . For biological data variability, standardize assay protocols (e.g., ATP levels in cell viability assays) and use internal reference compounds .

Safety and Handling Best Practices

- Key Recommendations : Use PPE (nitrile gloves, lab coat) to avoid dermal exposure. Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.